Fungisterol

Catalog No.
S631636
CAS No.
516-78-9
M.F
C28H48O
M. Wt
400.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fungisterol

CAS Number

516-78-9

Product Name

Fungisterol

IUPAC Name

(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C28H48O

Molecular Weight

400.7 g/mol

InChI

InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h10,18-22,24-26,29H,7-9,11-17H2,1-6H3/t19-,20+,21-,22-,24+,25-,26-,27-,28+/m0/s1

InChI Key

PUGBZUWUTZUUCP-ZRKHGVCBSA-N

SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C

Fungisterol, a bioactive sterol produced by certain fungi, particularly the mycelia of Cordyceps sinensis [], has attracted interest in scientific research for its potential biological activities. However, the current body of research remains limited, and further studies are needed to fully understand its potential applications.

Potential Anti-Inflammatory Properties

Other Potential Applications

Preliminary research suggests that fungisterol might have additional biological activities beyond its potential anti-inflammatory properties. Studies have reported its potential effects in areas such as:

  • Antioxidant activity: A study published in the journal "Food Science and Biotechnology" found that fungisterol exhibited moderate antioxidant activity. However, further research is needed to determine its effectiveness and potential applications.
  • Antimicrobial activity: Some studies have investigated the potential antimicrobial activity of fungisterol against various bacterial and fungal strains. However, the results are inconclusive, and further research with standardized methodologies is necessary to draw definitive conclusions.

Fungisterol, scientifically recognized as 3β-hydroxyergosta-7,22-dienol, is a bioactive sterol predominantly produced by certain fungi, including Cordyceps sinensis. It belongs to the ergostanoid class of compounds and plays a critical role in maintaining the structural integrity and functionality of fungal cell membranes. Structurally, fungisterol is similar to ergosterol, another essential sterol in fungi, differing primarily in the position and number of double bonds within the sterol nucleus . The compound's molecular formula is C28H48O, and it is characterized by its hydrophobic properties, which are crucial for its biological functions .

That modify its structure and biological activity:

  • Oxidation: Fungisterol can be oxidized to form oxysterols, which serve as important intermediates in sterol metabolism. Common oxidizing agents used include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can alter the double bonds within fungisterol, leading to different sterol derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents employed in these reactions.
  • Substitution: Substitution reactions introduce various functional groups into the sterol structure, modifying its chemical properties. Halogens and alkylating agents are often used under controlled conditions for these reactions.

These reactions contribute to the formation of diverse sterol derivatives with unique biological activities.

Fungisterol exhibits significant biological activity primarily through its role in fungal cell membranes. It helps regulate membrane fluidity and permeability, which are vital for cellular integrity and function. The compound interacts with membrane-bound enzymes and proteins, influencing various cellular processes such as signaling pathways and metabolism. It is also essential for the survival of fungi under stress conditions by maintaining membrane homeostasis .

Fungisterol can be synthesized through two primary methods:

  • Natural Extraction: The most common method involves cultivating fungi that naturally produce fungisterol. The fungi are grown under controlled conditions, after which fungisterol is extracted from the biomass using solvent extraction methods. This extract is then purified through chromatography to achieve high purity.
  • Synthetic Routes: Laboratory synthesis typically begins with simpler organic molecules. Key intermediates like squalene and lanosterol undergo a series of cyclization and reduction reactions to form fungisterol. This synthetic pathway mirrors some aspects of natural biosynthesis but allows for more controlled production.

Fungisterol has several applications in various fields:

  • Pharmaceuticals: Due to its antifungal properties, fungisterol is studied for potential use in developing antifungal drugs, particularly against resistant strains of fungi.
  • Biotechnology: Its role in cell membrane integrity makes it a candidate for applications in biotechnology, particularly in enhancing the stability of microbial cultures.
  • Nutraceuticals: As a bioactive compound, fungisterol may be explored for health benefits related to cholesterol metabolism and immune response modulation.

Fungisterol shares structural similarities with several other sterols, particularly those found in fungi:

CompoundStructure SimilarityUnique Features
ErgosterolSimilar backboneContains additional double bonds at C-7 and C-22
CholesterolSimilar backboneFound primarily in animals; different biosynthetic pathway
StigmasterolSimilar backbonePresent in plants; differs by having a double bond at C-22
LanosterolSimilar precursorPrecursor in both fungal and animal sterol biosynthesis

Fungisterol's uniqueness lies in its specific double bond configuration and the presence of a 3β-hydroxy group, distinguishing it from ergosterol and cholesterol while maintaining functional similarities that support its role in fungal biology .

XLogP3

8.5

UNII

XM6JVX97IY

Other CAS

516-78-9

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Ergosterols and C24-methyl derivatives [ST0103]

Dates

Modify: 2024-04-14

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